

Application Notes and Protocols for Intraperitoneal Injection of Iopamidol in Rodent Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

lopamidol is a nonionic, water-soluble, iodinated contrast agent widely used in clinical and preclinical imaging.[1] Intraperitoneal (IP) administration of **lopamidol** in rodents offers a practical and effective alternative to intravenous (IV) injection for various imaging applications, particularly in longitudinal studies. The IP route is technically less demanding, faster, and reduces the stress and potential for tail vein injury associated with repeated IV injections.[2] These notes provide detailed protocols for the use of IP **lopamidol** in contrast-enhanced computed tomography (CT) and magnetic resonance imaging (MRI) of rodents, enabling enhanced visualization of abdominal organs, tumor delineation, and assessment of the tumor microenvironment.[2][3][4]

Key Applications

- Contrast-Enhanced Computed Tomography (CT): To improve the delineation of abdominal organs and enhance the visualization of peritoneal tumors.
- Contrast-Enhanced Magnetic Resonance Imaging (MRI): Specifically for techniques like Chemical Exchange Saturation Transfer (CEST)-MRI to measure physiological parameters such as extracellular pH (pHe) in tumors.



 Longitudinal Studies: The rapid clearance of **lopamidol** and the ease of repeated IP injections make it suitable for monitoring disease progression or treatment response over time.

Pharmacokinetics and Safety

Following IP injection, **lopamidol** is absorbed primarily through the mesenteric vessels into the portal circulation, which means it may undergo first-pass metabolism in the liver. This absorption is slower than with IV administration. Studies in mice have shown that after IP injection, **lopamidol** is effectively taken up by tumors, with peak enhancement observed around 40 minutes post-injection. The agent is typically cleared from the tumor tissue within 24 to 48 hours, allowing for subsequent imaging sessions.

lopamidol has a well-established safety profile. As a nonionic contrast agent, it exhibits low osmolality, reducing the risk of peritoneal irritation. Studies in rats have shown no significant inflammatory response in the peritoneum following **lopamidol** injection. Its acute toxicity is comparable to other nonionic contrast media.

Data Presentation

Table 1: Recommended Dosages and Imaging

Parameters for Mice

Application	lopamidol Concentration	Volume	Imaging Time Point (Post- Injection)	Reference
Tumor pHe Assessment (CEST-MRI)	Isovue-370	400 μΙ	40 minutes	
Abdominal Organ Enhancement (micro-CT)	lodine-based contrast agent	250 μΙ	15 minutes	_

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Table 2: Comparative Tumor Contrast Enhancement (CT)

in Mice

Time Post-IP Injection	Mean Change in Hounsfield Units (ΔHU)	
20 minutes	~45	
40 minutes	~60	

Data adapted from a study on orthotopic pancreatic tumors in mice.

Experimental Protocols

Protocol 1: Intraperitoneal lopamidol for Tumor pH Measurement by CEST-MRI in Mice

This protocol is based on a study assessing extracellular pH in orthotopic pancreatic tumors.

Materials:

- Iopamidol (e.g., Isovue-370)
- Sterile syringes (1 ml)
- Needles (26-27 gauge)
- 70% Ethanol or other suitable disinfectant
- Anesthesia (e.g., isoflurane)
- MRI scanner equipped for CEST imaging

Procedure:

- Animal Preparation: Anesthetize the mouse using a standardized protocol. Ensure the animal is properly sedated and positioned within the imaging coil.
- Pre-Contrast Imaging: Acquire baseline pre-contrast MR images, including the necessary sequences for CEST analysis.



- **Iopamidol** Preparation: Draw 400 µl of **Iopamidol** (Isovue-370) into a 1 ml syringe fitted with a 26-gauge needle. Warm the solution to room or body temperature to prevent a drop in the animal's body temperature.
- Intraperitoneal Injection:
 - Gently restrain the mouse in a supine position.
 - Disinfect the injection site in the lower right abdominal quadrant with an alcohol wipe to minimize the risk of infection. This location helps to avoid the bladder and cecum.
 - Insert the needle at a 30-40° angle with the bevel facing up.
 - Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
 - Inject the 400 μl of lopamidol smoothly as a bolus.
 - Withdraw the needle and return the animal to the scanner.
- Post-Contrast Imaging: Begin post-contrast image acquisition. For tumor pHe studies, imaging is typically performed for 40 minutes following the IP injection.
- Recovery: After imaging, monitor the animal until it has fully recovered from anesthesia.

Protocol 2: Intraperitoneal Iopamidol for Abdominal Organ Enhancement in Micro-CT

This protocol is adapted from a study optimizing contrast enhancement for abdominal organs in mice.

Materials:

- lodine-based contrast agent (e.g., lopamidol)
- Sterile syringes (1 ml)
- Needles (25-27 gauge)



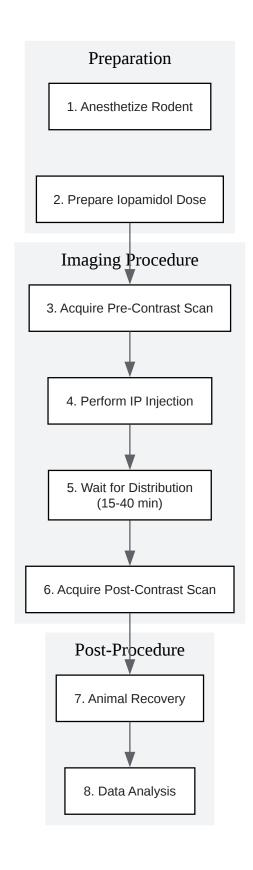
- 70% Ethanol
- Anesthesia (e.g., isoflurane)
- Micro-CT scanner

Procedure:

- Animal Preparation: Anesthetize the mouse and position it on the scanner bed.
- Pre-Contrast Imaging (Optional but Recommended): Acquire a pre-contrast scan of the abdominal region.
- **Iopamidol** Preparation: Prepare a syringe with 250 μl of the contrast agent.
- Intraperitoneal Injection:
 - Following the same sterile technique described in Protocol 1, inject 250 μl of the contrast agent into the lower right abdominal quadrant.
- Post-Contrast Imaging: Wait for 15 minutes to allow for optimal distribution and enhancement of abdominal organs before initiating the micro-CT scan.
- Recovery: Monitor the animal during and after the procedure until it has fully recovered.

Visualizations

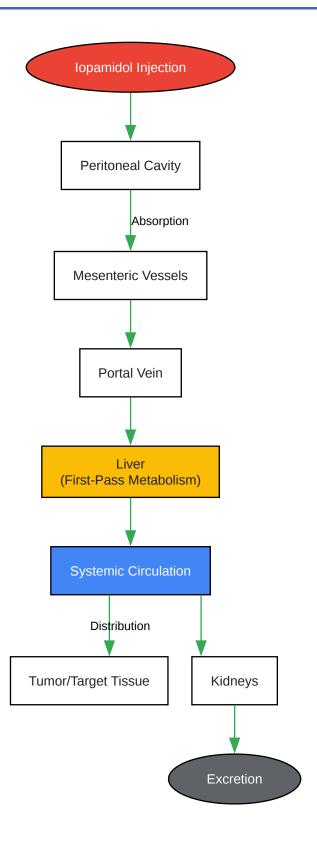




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Caption: Experimental workflow for IP lopamidol imaging.





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Caption: Absorption pathway of IP-injected lopamidol.



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References

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